
1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene is an organic compound that features both bromopropoxy and phenylsulfanyl functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene typically involves the reaction of 4-(phenylsulfanyl)phenol with 1,3-dibromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the bromopropane, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: The major product is 1-(3-bromopropoxy)-4-(phenylsulfonyl)benzene.
Reduction: The major product is 1-(3-bromopropoxy)-4-(phenylthiol)benzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene involves its interaction with various molecular targets. The bromopropoxy group can participate in nucleophilic substitution reactions, while the phenylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromopropoxy)-3-methylbenzene
- 1-Bromo-3-phenoxypropane
- (3-Bromopropoxy)benzene
Comparison: 1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene is unique due to the presence of both bromopropoxy and phenylsulfanyl groups, which confer distinct chemical reactivity and potential applications. In contrast, similar compounds may lack one of these functional groups, leading to different chemical properties and uses.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
63457-61-4 |
|---|---|
Molekularformel |
C15H15BrOS |
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
1-(3-bromopropoxy)-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C15H15BrOS/c16-11-4-12-17-13-7-9-15(10-8-13)18-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2 |
InChI-Schlüssel |
XMCICAKGECIEAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
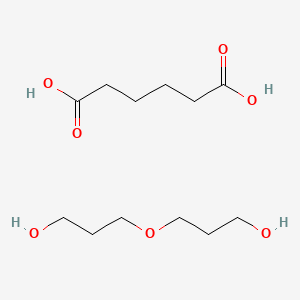
![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)

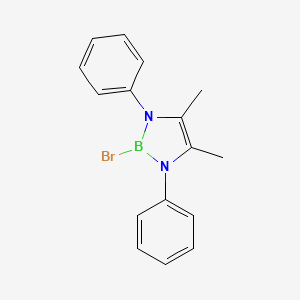
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
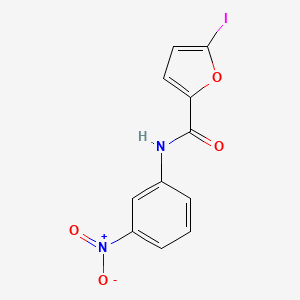
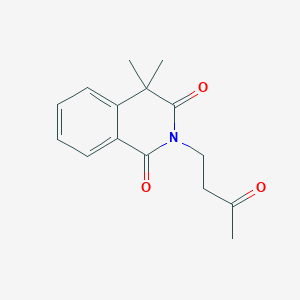
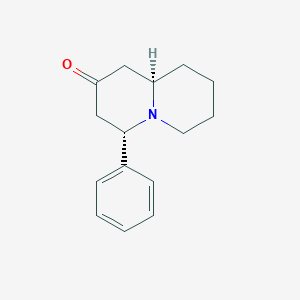

![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)
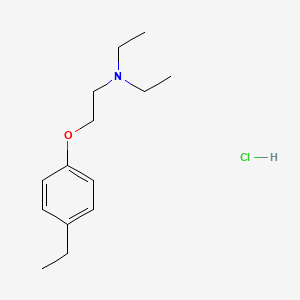
![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)
